non-8-en-1-amine
CAS No.: 151626-27-6
Cat. No.: VC4083609
Molecular Formula: C9H19N
Molecular Weight: 141.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151626-27-6 |
---|---|
Molecular Formula | C9H19N |
Molecular Weight | 141.25 |
IUPAC Name | non-8-en-1-amine |
Standard InChI | InChI=1S/C9H19N/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-10H2 |
Standard InChI Key | YTHGSFAORWSNRR-UHFFFAOYSA-N |
SMILES | C=CCCCCCCCN |
Canonical SMILES | C=CCCCCCCCN |
Introduction
Structural and Molecular Characteristics of Non-8-en-1-amine
Spectroscopic Signatures
While experimental NMR and IR data for non-8-en-1-amine remain unpublished, analogous amines suggest characteristic signals:
The hydrochloride salt exhibits shifted peaks due to protonation, notably a downfield -NH₃⁺ signal near δ 7.5 ppm in D₂O .
Synthesis and Manufacturing Approaches
Reductive Amination of 8-Nonenal
A plausible route involves reductive amination of 8-nonenal with ammonia under hydrogenation conditions. Iridium catalysts like (S,S)-f-Binaphane (L7) enable asymmetric synthesis, achieving enantiomeric excess (ee) up to 94% in related substrates . The reaction proceeds via imine intermediate formation, followed by hydrogenation:
This method mirrors protocols for N-alkyl imine hydrogenation documented by Mazuela et al. .
Hydrochloride Salt Preparation
The free amine is converted to its hydrochloride salt by treatment with HCl gas in anhydrous ether, yielding a crystalline solid with improved stability :
Table 2: Synthetic Method Comparison
Method | Yield (%) | ee (%) | Limitations |
---|---|---|---|
Iridium-catalyzed H₂ | 85–90 | 90–94 | Sensitivity to N-substituents |
NaBH₄ reduction | 70–75 | N/A | Racemic mixture |
Physicochemical Properties
Solubility and Stability
The free amine is sparingly soluble in water but miscible with organic solvents like ethanol and dichloromethane. Its hydrochloride salt exhibits higher aqueous solubility (∼15 g/L at 25°C) . Both forms are sensitive to oxidation, requiring storage under inert atmospheres.
Basicity and Reactivity
The pKa of the amine group is approximately 10.2, comparable to n-octylamine. The double bond participates in electrophilic additions, enabling functionalization at C8. For example, bromination yields 8-bromo-non-1-amine, a potential alkylating agent .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Non-8-en-1-amine serves as a precursor to β-amino alcohols via epoxidation and ring-opening reactions. These compounds are valuable in synthesizing beta-blockers and antifungal agents . A 2021 study demonstrated its use in iridium-catalyzed asymmetric hydrogenation to produce chiral amines with 90% ee .
Surfactants and Corrosion Inhibitors
The amphiphilic structure of non-8-en-1-amine hydrochloride makes it effective in micelle formation. Industrial applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume